Cas no 132785-19-4 (2H-Isoindole-2-acetic acid, 1,3-dihydro-a-(2-methylpropyl)-1,3-dioxo-,methyl ester, (S)-)

2H-Isoindole-2-acetic acid, 1,3-dihydro-a-(2-methylpropyl)-1,3-dioxo-,methyl ester, (S)- is a chiral compound with significant applications in organic synthesis. This methyl ester derivative exhibits high purity and selectivity, making it ideal for the preparation of complex organic molecules. Its unique structural features contribute to its effectiveness in various chemical transformations, offering researchers a valuable tool for the synthesis of biologically active compounds.
2H-Isoindole-2-acetic acid, 1,3-dihydro-a-(2-methylpropyl)-1,3-dioxo-,methyl ester, (S)- structure
132785-19-4 structure
Product Name:2H-Isoindole-2-acetic acid, 1,3-dihydro-a-(2-methylpropyl)-1,3-dioxo-,methyl ester, (S)-
CAS No:132785-19-4
MF:C15H17NO4
MW:275.299784421921
CID:4584084
Update Time:2025-07-19

2H-Isoindole-2-acetic acid, 1,3-dihydro-a-(2-methylpropyl)-1,3-dioxo-,methyl ester, (S)- Chemical and Physical Properties

Names and Identifiers

    • METHYL (2S)-2-(1,3-DIOXOISOINDOL-2-YL)-4-METHYLPENTANOATE
    • 2H-Isoindole-2-acetic acid, 1,3-dihydro-a-(2-methylpropyl)-1,3-dioxo-,methyl ester, (S)-
    • Inchi: 1S/C15H17NO4/c1-9(2)8-12(15(19)20-3)16-13(17)10-6-4-5-7-11(10)14(16)18/h4-7,9,12H,8H2,1-3H3/t12-/m0/s1
    • InChI Key: FCVRGPUDVVLQRT-LBPRGKRZSA-N
    • SMILES: C(OC)(=O)[C@@H](N1C(=O)C2=C(C1=O)C=CC=C2)CC(C)C

2H-Isoindole-2-acetic acid, 1,3-dihydro-a-(2-methylpropyl)-1,3-dioxo-,methyl ester, (S)- Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD00806375-1g
methyl (2S)-2-(1,3-dioxoisoindol-2-yl)-4-methylpentanoate
132785-19-4 96%
1g
¥3306.0 2023-04-03
A2B Chem LLC
AI30160-1g
methyl (2S)-2-(1,3-dioxoisoindol-2-yl)-4-methylpentanoate
132785-19-4 96%
1g
$187.00 2024-04-20
A2B Chem LLC
AI30160-5g
methyl (2S)-2-(1,3-dioxoisoindol-2-yl)-4-methylpentanoate
132785-19-4 96%
5g
$532.00 2024-04-20
A2B Chem LLC
AI30160-10g
methyl (2S)-2-(1,3-dioxoisoindol-2-yl)-4-methylpentanoate
132785-19-4 96%
10g
$923.00 2024-04-20
1PlusChem
1P00HT68-1g
2H-Isoindole-2-acetic acid, 1,3-dihydro-a-(2-methylpropyl)-1,3-dioxo-,methyl ester, (S)-
132785-19-4 96%
1g
$194.00 2025-02-28
1PlusChem
1P00HT68-5g
2H-Isoindole-2-acetic acid, 1,3-dihydro-a-(2-methylpropyl)-1,3-dioxo-,methyl ester, (S)-
132785-19-4 96%
5g
$566.00 2025-02-28
1PlusChem
1P00HT68-10g
2H-Isoindole-2-acetic acid, 1,3-dihydro-a-(2-methylpropyl)-1,3-dioxo-,methyl ester, (S)-
132785-19-4 96%
10g
$978.00 2025-02-28
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1847538-1g
Methyl (S)-2-(1,3-dioxoisoindolin-2-yl)-4-methylpentanoate
132785-19-4 98%
1g
¥4013.00 2024-08-09

Additional information on 2H-Isoindole-2-acetic acid, 1,3-dihydro-a-(2-methylpropyl)-1,3-dioxo-,methyl ester, (S)-

Introduction to 2H-Isoindole-2-acetic acid, 1,3-dihydro-a-(2-methylpropyl)-1,3-dioxo-,methyl ester, (S)- (CAS No. 132785-19-4) and Its Emerging Applications in Chemical Biology

2H-Isoindole-2-acetic acid, 1,3-dihydro-a-(2-methylpropyl)-1,3-dioxo-,methyl ester, (S)-, identified by the chemical identifier CAS No. 132785-19-4, represents a sophisticated organic compound with significant potential in the realm of chemical biology and pharmaceutical research. This compound belongs to the class of heterocyclic derivatives, characterized by its complex molecular architecture, which includes an isoindole core functionalized with acetic acid esters and dioxo groups. The presence of the (S)-configuration further underscores its stereochemical specificity, making it a subject of considerable interest for medicinal chemists and biologists exploring novel therapeutic agents.

The molecular structure of this compound exhibits a blend of rigid and flexible elements, which can be exploited for designing molecules with tailored biological activities. The isoindole scaffold is a privileged structure in drug discovery due to its ability to mimic natural product scaffolds and interact with biological targets in a manner that is both selective and potent. The 1,3-dihydro-a-(2-methylpropyl)-1,3-dioxo- moiety introduces electron-withdrawing effects that can modulate the reactivity and binding properties of the molecule, while the methyl ester functionality provides a handle for further derivatization and bioconjugation strategies.

Recent advancements in chemical biology have highlighted the importance of stereospecific compounds in drug design. The (S)-configuration of this molecule is particularly noteworthy because it often correlates with enhanced biological activity and reduced toxicity compared to its enantiomer. This has led to increased interest in developing synthetic methodologies that allow for the efficient production of enantiomerically pure forms of such compounds. The synthesis of CAS No. 132785-19-4 has been refined through modern techniques such as asymmetric catalysis and chiral auxiliary-assisted reactions, enabling researchers to access this compound with high enantiomeric purity.

The pharmacological potential of this compound has been explored in several preclinical studies. Its unique structural features suggest that it may exhibit inhibitory activity against various enzymes and receptors involved in critical biological pathways. For instance, isoindole derivatives have shown promise as inhibitors of enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), which are implicated in inflammation and pain signaling. Additionally, the dioxo group may facilitate interactions with metal ions that are essential for enzyme function, offering a dual mechanism of action.

One particularly exciting application involves the use of this compound as a lead structure for developing kinase inhibitors. Kinases are a large family of enzymes that play pivotal roles in cell signaling pathways associated with cancer, immunology, and metabolism. The rigid isoindole core provides a scaffold that can be optimized to fit into the active sites of kinases, while the stereochemical features ensure high specificity. Preliminary computational studies have suggested that derivatives of this compound may disrupt aberrant signaling pathways by inhibiting key tyrosine kinases implicated in tumor growth and progression.

The synthetic utility of CAS No. 132785-19-4 extends beyond its direct pharmacological applications. Its complex framework serves as a versatile building block for constructing more elaborate molecules through functional group transformations such as hydrolysis of the ester group to yield an acetic acid derivative or further alkylation reactions to introduce additional substituents. This flexibility has made it a valuable intermediate in multi-step synthetic routes aimed at generating novel bioactive compounds.

Emerging research also suggests potential applications in materials science and agrochemicals. The unique electronic properties conferred by the heterocyclic system could make derivatives of this compound useful as ligands in catalytic systems or as components in advanced materials with specialized properties. Furthermore, modifications to its structure might yield compounds with herbicidal or pesticidal activities, contributing to sustainable agricultural practices.

The analytical characterization of this compound has been achieved using state-of-the-art spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography. These methods have provided detailed insights into its molecular conformation and dynamics, which are crucial for understanding its biological behavior. High-resolution NMR spectra have confirmed the presence of all predicted functional groups, while single-crystal X-ray diffraction has revealed the precise three-dimensional arrangement of atoms within the molecule.

In terms of future directions, researchers are focusing on optimizing synthetic routes to improve yield and scalability while maintaining high enantiomeric purity. Additionally, there is growing interest in exploring analogs of this compound to identify structural features that enhance biological activity or selectivity. Computational modeling techniques are being employed to predict how small modifications to the molecular structure will impact its interactions with biological targets.

The impact of this compound on chemical biology is likely to be far-reaching due to its multifaceted properties. As our understanding of biological systems continues to evolve, so too will our ability to design molecules that interact selectively with specific targets. Compounds like CAS No. 132785-19-4 serve as important tools for dissecting complex biological processes and identifying new therapeutic opportunities.

Recommended suppliers
Wuhan ChemNorm Biotech Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Wuhan ChemNorm Biotech Co.,Ltd.
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
PRIBOLAB PTE.LTD
Nanjing Jubai Biopharm
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing Jubai Biopharm
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Hongxiang Biomedical Technology Co., Ltd.
上海嵘奥生物技术有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
上海嵘奥生物技术有限公司